molecular formula C10H16O2 B13700499 Linalool-8-aldehyde CAS No. 54664-89-0

Linalool-8-aldehyde

Cat. No.: B13700499
CAS No.: 54664-89-0
M. Wt: 168.23 g/mol
InChI Key: HRVZNWRZLYDLBU-UHFFFAOYSA-N
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Description

Linalool-8-aldehyde is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants Linalool is known for its pleasant floral scent and is widely used in the fragrance and flavor industries this compound, specifically, is an oxygenated derivative of linalool, which means it has an aldehyde group added to the eighth carbon of the linalool molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: Linalool-8-aldehyde can be synthesized through various chemical reactions. One common method involves the oxidation of linalool using specific oxidizing agents. For instance, the addition of an aldehyde group at the eighth carbon of linalool can be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as flash chromatography .

Chemical Reactions Analysis

Types of Reactions: Linalool-8-aldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products:

Scientific Research Applications

Linalool-8-aldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the fragrance and flavor industries due to its unique scent profile.

Mechanism of Action

Linalool-8-aldehyde can be compared with other oxygenated derivatives of linalool, such as:

    8-Hydroxylinalool: This compound has a hydroxyl group instead of an aldehyde group at the eighth carbon.

    8-Carboxylinalool: This compound has a carboxyl group at the eighth carbon.

Uniqueness: this compound is unique due to its specific aldehyde functional group, which imparts distinct chemical reactivity and biological activity compared to its hydroxyl and carboxyl counterparts .

Comparison with Similar Compounds

    Linalool: The parent compound with a hydroxyl group.

    Linalyl acetate: An ester derivative of linalool.

    8-Hydroxylinalool: An alcohol derivative.

    8-Carboxylinalool: A carboxylic acid derivative.

Properties

CAS No.

54664-89-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

6-hydroxy-2,6-dimethylocta-2,7-dienal

InChI

InChI=1S/C10H16O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,8,12H,1,5,7H2,2-3H3

InChI Key

HRVZNWRZLYDLBU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)O)C=O

Origin of Product

United States

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